Azalomycin F belongs to the class of macrolide antibiotics and is specifically categorized as a polyhydroxy macrolide. It was first isolated from the fermentation products of Streptomyces hygroscopicus var. azalomyceticus, a soil-dwelling bacterium known for its ability to produce various bioactive compounds. The compound is part of a larger group known as azalomycin complexes, which exhibit diverse biological activities including antimicrobial and anticancer effects .
The biosynthesis of Azalomycin F involves a modular Type I polyketide synthase (PKS) system. This system consists of multiple modules that work sequentially to elongate the polyketide chain. Key steps in the synthesis include:
The detailed enzymatic reactions are monitored using high-performance liquid chromatography and mass spectrometry to ensure the correct formation of intermediates and final products.
Azalomycin F features a complex molecular structure characterized by:
Nuclear magnetic resonance spectroscopy has been employed to elucidate its three-dimensional conformation, revealing how its structure relates to its function as an antibiotic .
Azalomycin F participates in several significant chemical reactions:
The mechanism of action of Azalomycin F involves multiple pathways:
Azalomycin F exhibits several notable physical and chemical properties:
These properties are crucial for understanding its formulation into pharmaceutical preparations.
Azalomycin F has several significant scientific applications:
Azalomycin F belongs to the family of 36-membered polyhydroxy macrolides characterized by a large macrocyclic lactone ring. The core structure consists of a highly oxygenated lactone framework with the molecular formula C~55~H~93~N~3~O~17~ for the predominant components [1] [9]. This architecture features multiple hydroxyl groups (-OH), strategically positioned along the macrocycle, which confer significant polarity and hydrogen-bonding capacity to the molecule. Key functional elements include a hemiketal group at the C-17 position and a glycosidic linkage connecting the macrolactone ring to a deoxyaminosugar moiety (osamine) [3] [7]. The extensive hydroxylation pattern is a defining feature, contributing to both the biological activity and physicochemical behavior of these compounds.
The polyketide origin of Azalomycin F is evidenced by its biosynthetic pathway, which involves a modular Type I polyketide synthase (PKS) assembly line. Remarkably, this system employs an iterative module mechanism where extension-module 1 catalyzes two successive elongation cycles with differential reductive processing [6]. Specifically, the enoylreductase (ER) domain within this module is "toggled" off during the first elongation (yielding a C40-C41 double bond) but activated during the second elongation (achieving full reduction at C36-C37). This non-canonical biosynthesis results in the characteristic pattern of unsaturation and hydroxylation observed in the mature macrolide [4] [6].
Table 1: Key Functional Groups in Azalomycin F Macrolide Core
Functional Group | Location | Chemical Significance |
---|---|---|
Macrocyclic Lactone | Ring closure (C1-O) | Defines macrolide classification |
Hemiketal | C-17 | Enhances structural complexity and reactivity |
Allylic Alcohol | C-41 | Potential site for oxidation/reduction |
Glycosidic Bond | C-19/Osa-1 | Links macrolide to aminosugar |
Hydroxyl Groups | Multiple positions (e.g., C-11, C-13, C-15) | Governs solubility and molecular interactions |
A structurally distinctive feature of Azalomycin F is its terminal guanidinobutyl side chain attached to the macrolactone ring via an ester linkage. This side chain contains a positively charged guanidinium group with a pK~a~ > 12, ensuring protonation across physiological pH ranges. The guanidyl group exhibits strong electrostatic properties due to its delocalized positive charge across three nitrogen atoms, enabling potent interactions with anionic biomolecules [2] [7].
Biophysical studies, including molecular dynamics simulations, demonstrate that this cationic side chain plays a crucial role in targeting anionic components of bacterial cell envelopes. Specifically, it facilitates electrostatic interactions with:
Azalomycin F exists naturally as a complex of structurally related congeners, with azalomycins F3a, F4a, and F5a representing the primary bioactive components. These variants share identical functional groups and stereochemistry but differ in their alkyl chain length and hydroxylation patterns at specific positions:
Table 2: Structural Variations Among Azalomycin F Congeners
Variant | Molecular Formula | Alkyl Chain at C-33 | Relative Bioactivity Against MRSA |
---|---|---|---|
Azalomycin F5a | C~55~H~93~N~3~O~17~ | Tetradecyl (C~14~) | MIC = 4 μg/mL [5] |
Azalomycin F4a | C~53~H~89~N~3~O~17~ | Dodecyl (C~12~) | ~2-fold less potent than F5a [7] |
Azalomycin F3a | C~51~H~85~N~3~O~17~ | Decyl (C~10~) | ~4-fold less potent than F5a [7] [9] |
The length of the alkyl chain correlates directly with anti-MRSA potency, with F5a exhibiting the strongest activity (MIC = 4 μg/mL). This trend is attributed to enhanced hydrophobic interactions with bacterial membrane lipids, particularly with longer alkyl chains facilitating deeper penetration into lipid bilayers [5] [7]. Additionally, variations in hydroxylation influence hydrogen-bonding networks and molecular topology, though the specific positions of these differences require further structural elucidation.
The biological activity of Azalomycin F is highly dependent on its complex stereochemical architecture. The macrocycle contains multiple chiral centers, with proposed configurations based on chemical correlations, genomic analyses, and advanced spectroscopic techniques. Total structure elucidation efforts established the relative configurations of azalomycins F3a, F4a, and F5a in 2013 through comprehensive NMR analysis [3] [7].
Absolute stereochemistry was resolved through several approaches:
Key stereochemical features include the R configuration at C-3 (critical for lactone ring conformation), S configuration at C-13 (affecting hydroxyl group orientation), and R configuration at C-33 (influencing alkyl chain topology). The stereochemistry of the guanidinobutyl side chain remains to be fully elucidated, though its conformational flexibility may diminish the impact of its chirality on biological interactions [4] [7]. The aminosugar moiety exhibits fixed chair conformation with established α-glycosidic linkage.
Azalomycin F displays distinctive solubility and stability profiles that influence its handling and potential applications:
Solubility Characteristics:
Stability Profile:
Table 3: Solubility and Stability Properties of Azalomycin F5a
Property | Conditions | Behavior |
---|---|---|
Aqueous Solubility | Pure water (25°C) | < 0.1 mg/mL |
pH 4.0 buffer | 0.25 ± 0.03 mg/mL | |
0.5% CMC-Na suspension | 1.5 mg/mL | |
Organic Solubility | Methanol | >50 mg/mL |
Acetonitrile | 8.7 mg/mL | |
Ethyl acetate | 3.2 mg/mL | |
Plasma Stability | Rat plasma (37°C) | t~1/2~ >24 h |
Hepatic Stability | Rat liver homogenate (37°C) | t~1/2~ = 1.5 h |
The combination of limited aqueous solubility and pH-dependent stability presents formulation challenges but also suggests potential targeted applications in the gastrointestinal tract where its stability profile may be advantageous for local activity [8]. The high plasma protein binding (>90%) further influences its distribution and availability in biological systems [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7